molecular formula C11H17ClN2O2 B1612178 2-Methoxy-4-morpholinoaniline hydrochloride CAS No. 6950-91-0

2-Methoxy-4-morpholinoaniline hydrochloride

Cat. No.: B1612178
CAS No.: 6950-91-0
M. Wt: 244.72 g/mol
InChI Key: FNXJBLQCWDUTFN-UHFFFAOYSA-N
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Description

2-Methoxy-4-morpholinoaniline hydrochloride (CAS 6950-91-0) is a substituted aniline derivative featuring a methoxy group at the 2-position and a morpholino group at the 4-position of the benzene ring, with a hydrochloride salt counterion. Its molecular formula is C₁₁H₁₇ClN₂O₂, and it has a molecular weight of 244.717 g/mol . However, related compounds (e.g., 2-chloro-4-fluoroaniline hydrochloride) use thionyl chloride and hydrochloric acid in tetrahydrofuran (THF) for similar transformations .

The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for pharmaceutical and organic synthesis applications. It is commercially available from suppliers such as Boron Molecular (Product Code: BM1085) and J&H Chemical, with purity levels typically exceeding 95% . The free base form (CAS 209960-91-8) has a molecular weight of 208.26 g/mol and is listed as a precursor in synthesis databases .

Properties

IUPAC Name

2-methoxy-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O2.ClH/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13;/h2-3,8H,4-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJBLQCWDUTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611003
Record name 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Molecular Weight

244.72 g/mol
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CAS No.

6950-91-0
Record name Benzenamine, 2-methoxy-4-(4-morpholinyl)-, hydrochloride (1:1)
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Record name Morpholine, hydrochloride
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Record name 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Record name 2-Methoxy-4-morpholinoaniline hydrochloride
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Preparation Methods

Nucleophilic Aromatic Substitution Approach

One common synthetic pathway involves nucleophilic aromatic substitution on a suitably activated aromatic precursor. For example, starting from 2-methoxy-4-halogenated aniline derivatives, the morpholino group is introduced by reaction with morpholine under basic or acidic conditions.

  • Reaction Conditions:

    • Solvent: Alcohols such as n-butanol or dioxane
    • Catalysts: Acidic catalysts like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
    • Temperature: Elevated temperatures (e.g., 130–150°C) often under microwave irradiation to accelerate the reaction
    • Time: Typically 3–5 hours depending on the method
  • Example:
    A mixture of 2-methoxy-4-halogenated aniline and morpholine in dioxane with catalytic trifluoroacetic acid is stirred at elevated temperature, followed by isolation of the hydrochloride salt by treatment with HCl/dioxane.

Stepwise Synthesis via Nitro and Acetamide Intermediates

Another approach involves multi-step synthesis starting from nitro-substituted methoxyanilines, which are then reduced and functionalized:

  • Step A: Preparation of 4-fluoro-2-methoxy-5-nitroaniline via nitration of 4-fluoro-2-methoxyaniline derivatives under controlled acidic conditions (sulfuric and fuming nitric acid) at low temperatures (0–5°C).

  • Step B: Reduction of the nitro group to an amine using catalytic hydrogenation (Raney nickel catalyst under hydrogen atmosphere) in methanol at 25–30°C.

  • Step C: Acetylation to form N-(4-fluoro-2-methoxyphenyl)acetamide using acetic anhydride and acetic acid at 90°C.

  • Step D: Further nitration or substitution reactions to introduce morpholino substituents, followed by hydrolysis and salt formation with hydrochloric acid to yield the hydrochloride salt of 2-methoxy-4-morpholinoaniline.

This multi-step method provides high purity and yields, with key intermediate purification steps involving solvent extraction, washing with brine, and recrystallization.

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature (°C) Time (hrs) Yield (%) Notes
Nucleophilic Substitution 2-methoxy-4-halogenated aniline, morpholine, TFA/dioxane 130–150 (microwave) 3–5 60–80 Acid catalysis enhances substitution
Nitro Reduction Raney Ni, H2, methanol 25–30 8–10 98 Hydrogenation under nitrogen atmosphere
Acetylation Acetic anhydride, acetic acid 90 3–5 83 Controlled addition of acetic anhydride
Nitration Fuming nitric acid, sulfuric acid 0–5 1–2 78 Low temperature to avoid side reactions
Hydrochloride Salt Formation HCl in methanol/dioxane Reflux (60–70) 3–5 70–85 Salt formation improves compound stability

Research Findings and Analytical Data

  • Purity and Characterization:
    The final hydrochloride salt is typically characterized by NMR (1H and 13C), mass spectrometry, and melting point determination. For example, 1H NMR spectra confirm the presence of methoxy, aromatic, and morpholino protons with characteristic chemical shifts.

  • Yield Optimization:
    Use of microwave-assisted heating significantly reduces reaction times and can improve yields in nucleophilic substitution steps.

  • Solvent Effects:
    Protic solvents such as alcohols favor nucleophilic substitution by stabilizing intermediates, while halogenated solvents (e.g., dichloromethane) are preferred in acylation steps for better control and purification.

Summary Table of Preparation Routes

Method Type Key Steps Advantages Limitations
Nucleophilic Aromatic Substitution Direct substitution of morpholine on halogenated methoxyaniline Simple, fewer steps, scalable Requires elevated temperatures, moderate yields
Multi-step via Nitro and Acetamide Intermediates Nitration → Reduction → Acetylation → Substitution → Salt formation High purity, high yields, well-characterized intermediates More complex, longer synthesis time

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-4-morpholinoaniline hydrochloride has been investigated for its potential as an anti-estrogenic agent. Research indicates that derivatives of this compound can effectively bind to estrogen receptors, modulating their activity and offering therapeutic potential in hormone-related diseases such as breast cancer.

Key Studies:

  • A study focusing on the development of morpholinoaniline scaffolds demonstrated that modifications at various positions on the aromatic ring could enhance binding affinity to estrogen receptors, suggesting a pathway for drug development targeting hormone-dependent cancers.

Material Science

In material science, this compound has been explored for its role in synthesizing advanced materials, including polymers and organic light-emitting diodes (OLEDs). Its ability to participate in various chemical reactions allows for the creation of functionalized materials with tailored properties.

Applications:

  • Synthesis of conductive polymers that can be utilized in electronic devices.
  • Development of coatings with specific optical properties due to the presence of the methoxy and morpholino groups.

Table 1: Synthesis Conditions for this compound

MethodYield (%)Reaction ConditionsReferences
Microwave Irradiation46.7170°C in 1,4-dioxane with HCl
Conventional Reflux88Reflux in dioxane with p-toluenesulfonic acid
Column Chromatography27Purification post-reaction

Case Study 1: Anti-estrogenic Activity

A comprehensive study was conducted to evaluate the anti-estrogenic properties of various morpholinoaniline derivatives, including this compound. The results indicated significant inhibition of estrogen receptor activity, supporting its potential use in developing new therapeutic agents for breast cancer treatment.

Case Study 2: Material Development

Researchers have explored the application of this compound in creating novel polymers for electronic applications. The study highlighted how modifications to the compound's structure could lead to enhanced electrical conductivity and stability when used in OLEDs.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-morpholinoaniline hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, synthesis, and properties:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield Applications/Notes References
This compound C₁₁H₁₇ClN₂O₂ 244.717 2-OCH₃, 4-morpholino, HCl Acid hydrolysis (inferred from analogs) N/A Pharmaceutical intermediate; high solubility due to HCl salt
3-Methoxy-4-morpholinoaniline dihydrochloride C₁₁H₁₈Cl₂N₂O₂ 281.18 (calc.) 3-OCH₃, 4-morpholino, 2HCl Reaction with oxalyl chloride and HCl 38.5% Enhanced stability under dry storage; dihydrochloride improves solubility
2-Chloro-4-fluoroaniline hydrochloride C₆H₅Cl₂FN 186.02 (calc.) 2-Cl, 4-F, HCl Thionyl chloride and HCl in THF 38.5% Halogenated analog; used in cross-coupling reactions
3-Chloro-4-Methoxyaniline Hydrochloride C₇H₈Cl₂NO 200.05 (calc.) 3-Cl, 4-OCH₃, HCl Oxalyl chloride and HCl in THF 38.5% Intermediate for agrochemicals; lower solubility compared to morpholino derivatives
2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine C₁₁H₁₅N₃O₃S 269.32 (calc.) 2-OCH₃, 5-morpholinosulfonyl Sulfonation of aniline precursors 98% Sulfonyl group enhances electron-withdrawing properties; high-purity applications
4-Morpholinylacetic acid hydrochloride C₆H₁₂ClNO₃ 181.62 (calc.) Morpholino-acetic acid, HCl Condensation of morpholine with chloroacetic acid N/A Building block for peptidomimetics; acidic functional group

Key Findings:

Substituent Effects: The morpholino group in this compound contributes to improved solubility and bioavailability compared to halogenated analogs (e.g., 2-chloro-4-fluoroaniline hydrochloride) . Dihydrochloride salts (e.g., 3-Methoxy-4-morpholinoaniline dihydrochloride) exhibit higher stability and solubility than mono-hydrochloride forms but require stringent dry storage conditions .

Synthetic Yields: Acid hydrolysis methods for morpholinoaniline derivatives consistently yield ~38.5%, as seen in both 2-chloro-4-fluoroaniline and 3-chloro-4-methoxyaniline hydrochlorides .

Applications: this compound is prioritized in drug discovery for its balanced lipophilicity and solubility, whereas sulfonyl-substituted analogs (e.g., 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine) are favored in materials science for their electron-withdrawing properties .

Stability: Hydrochloride salts generally require storage in dry conditions, while dihydrochlorides (e.g., 3-Methoxy-4-morpholinoaniline dihydrochloride) may exhibit greater hygroscopicity .

Biological Activity

2-Methoxy-4-morpholinoaniline hydrochloride (CAS No. 6950-91-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and hormonal modulation. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group (-OCH₃) and a morpholino group attached to an aniline backbone. This configuration enhances its lipophilicity and potential receptor binding affinity.

Molecular Formula : C₁₁H₁₆ClN₂O₂
Molecular Weight : Approximately 240.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). Research indicates that compounds with morpholinoaniline scaffolds can act as anti-estrogens, potentially inhibiting the proliferation of hormone-sensitive cancers, such as breast cancer.

Key Mechanisms:

  • Estrogen Receptor Modulation : The compound has been shown to bind effectively to estrogen receptors, disrupting their signaling pathways, which is crucial in the development and progression of certain cancers .
  • Cell Cycle Interference : Studies indicate that derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cancer TypeIC₅₀ (µM)Mechanism of Action
Hormone-resistant prostate cancer0.85Induces apoptosis via ER modulation
Hepatocellular carcinoma1.81Cell cycle arrest and apoptosis
Non-small cell lung cancer0.90Disruption of microtubule dynamics

These results suggest a promising role for this compound in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies indicate potential antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, which could lead to bactericidal effects against certain strains .

Case Studies

  • Study on Anti-proliferative Effects : A study evaluated the anti-proliferative effects of various morpholinoaniline derivatives, including this compound. The results indicated significant growth inhibition in breast cancer cell lines treated with the compound at concentrations as low as 5 µM .
  • In Silico Docking Studies : Computational studies have shown that the compound binds favorably to estrogen receptors compared to other known anti-estrogens, suggesting a high potential for therapeutic application in hormone-dependent cancers .

Q & A

Q. What experimental approaches can clarify conflicting bioactivity data in kinase inhibition assays?

  • Methodological Answer :
  • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) independently.
  • Validate target engagement via cellular thermal shift assays (CETSA) .
  • Compare results with structurally related kinase inhibitors (e.g., pyrido[2,3-d]pyrimidinones) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-morpholinoaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-morpholinoaniline hydrochloride

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